molecular formula C12H21NO4 B2381378 cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid CAS No. 188918-39-0

cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid

Cat. No.: B2381378
CAS No.: 188918-39-0
M. Wt: 243.303
InChI Key: AOJXKOSBUVHAIA-YUMQZZPRSA-N
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Description

cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid: is a chemical compound characterized by its unique cyclobutane ring structure with a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Boc-Protected Amino Group: The amino group is introduced and protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The Boc-protected amino group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid in methanol.

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Free amine derivatives.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: The compound is used as a building block in the synthesis of cyclic peptides and other complex molecules.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Biology:

    Enzyme Inhibition Studies: The compound is used to study enzyme inhibition mechanisms due to its structural similarity to natural substrates.

Medicine:

    Drug Development: It is explored as a potential scaffold for the development of new pharmaceuticals.

Industry:

    Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to interact with enzymes or receptors. The cyclobutane ring provides a rigid structure that can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • cis-3-(Boc-amino)cyclohexanecarboxylic acid
  • cis-3-(Boc-amino)cyclopentanecarboxylic acid

Comparison:

  • Structural Differences: While cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid has a cyclobutane ring, the similar compounds have cyclohexane or cyclopentane rings, respectively.
  • Reactivity: The smaller ring size of the cyclobutane derivative can lead to different reactivity and stability compared to the larger ring systems.
  • Applications: The unique structure of the cyclobutane derivative may offer distinct advantages in specific applications, such as increased rigidity and specificity in binding interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R,3S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-7(9(14)15)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJXKOSBUVHAIA-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C[C@@H]1NC(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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